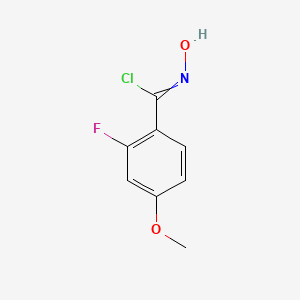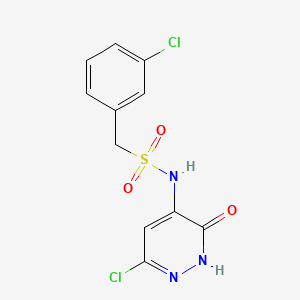![molecular formula C7H7N3O2 B13684483 [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features a furan ring fused to a triazole ring with a methanol group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of furan derivatives with triazole precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures .
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and anticancer agents .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparación Con Compuestos Similares
[5-(Aminomethyl)furan-2-yl]methanol: Similar structure but with an amino group instead of a triazole ring.
[5-(Hydroxymethyl)furan-2-yl]methanol: Similar structure but lacks the triazole ring.
Uniqueness: The presence of both the furan and triazole rings in [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol provides a unique combination of properties, making it more versatile in various applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C7H7N3O2 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3O2/c11-4-6-8-7(10-9-6)5-2-1-3-12-5/h1-3,11H,4H2,(H,8,9,10) |
Clave InChI |
DBARKNFIKVJKCN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NNC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


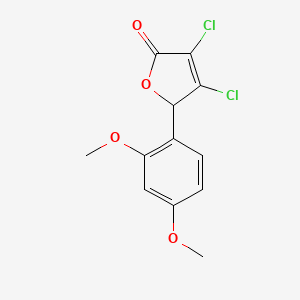
![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
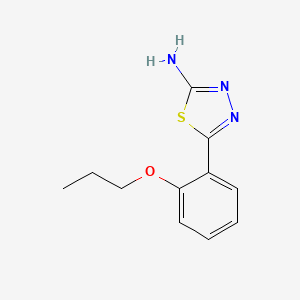
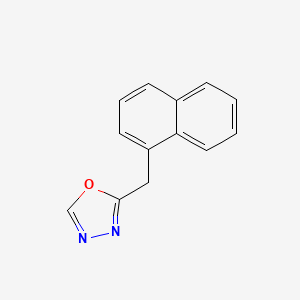
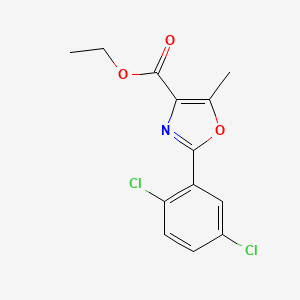


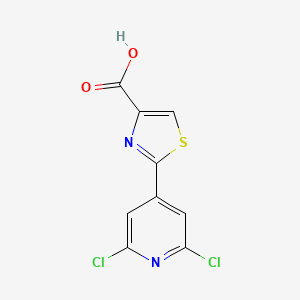
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
